molecular formula C20H21Cl2NO6 B15286553 5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid

5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid

Cat. No.: B15286553
M. Wt: 442.3 g/mol
InChI Key: NTCBTNCWNRCBGX-UHFFFAOYSA-N
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Description

4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling or other cross-coupling reactions.

    Introduction of the dichloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the arabinonic acid moiety: This step may involve esterification or amidation reactions.

    Methoxyacetylation: Introduction of the methoxyacetyl group using methoxyacetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for chlorination, nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for certain diseases.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-L-Arabinonic Acid: Lacks the methoxyacetyl group.

    4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-Amino-L-Arabinonic Acid: Lacks the methoxyacetyl group and has an amino group instead.

Uniqueness

The presence of the methoxyacetyl group in 4,5-Dideoxy-5-(3’,5’-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid may confer unique properties, such as increased lipophilicity or altered reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H21Cl2NO6

Molecular Weight

442.3 g/mol

IUPAC Name

5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid

InChI

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)

InChI Key

NTCBTNCWNRCBGX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O

Origin of Product

United States

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